Potency Comparison: NPC-567 vs. Icatibant (HOE-140) in Human B2R Binding
NPC-567 exhibits significantly lower binding affinity for the human B2 receptor compared to the later-generation antagonist Icatibant (HOE-140). In direct comparative assays, NPC-567 displays a Ki of 20 nM, whereas Icatibant demonstrates a Ki of 0.064 nM [1]. This represents a 312.5-fold difference in potency at the receptor level.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Icatibant: 0.064 nM |
| Quantified Difference | 312.5-fold lower potency for NPC-567 |
| Conditions | Human recombinant B2 bradykinin receptor radioligand displacement assay |
Why This Matters
This substantial potency gap dictates that NPC-567 is unsuitable for applications requiring high-affinity receptor blockade, such as low-concentration in vivo studies or when direct comparison to clinical-stage antagonists is needed.
- [1] Shen B, et al. Table 1: Pharmacological and clinical information of B2R agonists and antagonists. Acta Pharmacol Sin. 2022; 43(11): 2765-2776. View Source
